Product packaging for Apigenin-7-O-glucoside(Cat. No.:)

Apigenin-7-O-glucoside

Cat. No.: B7853720
M. Wt: 432.4 g/mol
InChI Key: KMOUJOKENFFTPU-MKJMBMEGSA-N
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Description

Apigenin-7-O-glucoside (also known as apigetrin or cosmosiin) is a flavonoid glycoside belonging to the class of flavonoid-7-O-glycosides, where a glucose molecule is O-glycosidically linked to the 7-position of the apigenin backbone. This conjugation significantly enhances its water solubility compared to its aglycone form, making it a highly suitable compound for various in vitro research applications . This compound is a stable natural product found in a variety of food items such as common thyme, oregano, celery, and anise, and is prescribed in some regions for inflammatory conditions like upper respiratory infections . Key Research Applications & Mechanisms: • Oncology Research: this compound demonstrates significant cytotoxic and pro-apoptotic effects across various cancer cell lines. In colon cancer (HCT116) cells, it effectively reduces cell viability and induces apoptosis, showing greater potency than apigenin in some assays . In cervical cancer (HeLa) cells, it inhibits proliferation and migration while promoting apoptosis through the PTEN/PI3K/AKT pathway and ROS production . A 2024 study also highlighted its role in a nanoparticle formulation (PDN@AGL) that alleviates intestinal ischemia-reperfusion injury by targeting the ATF3/SLC7A11 pathway to inhibit ferroptosis, a form of regulated cell death . • Antimicrobial & Anti-Biofilm Research: This compound exhibits potent broad-spectrum activity against Gram-positive and Gram-negative bacteria. It has shown efficacy against Staphylococcus aureus , Escherichia coli , Enterococcus faecalis , and Klebsiella pneumoniae . Its significant value lies in its potent anti-biofilm activity, which works by inhibiting key formation mechanisms: exopolysaccharides (EPS) production, quorum sensing (QS), and cell surface hydrophobicity (CSH) . Furthermore, it displays strong antifungal activity against Candida spp. , potentially through mechanisms involving breakdown of the plasma membrane and reduction of reactive oxidative species . • Neuroscience Research: Research indicates potential applications in neurodegenerative diseases. The related compound luteolin-7-O-glucoside, isolated from the same plant source, has shown notable acetylcholinesterase (AChE) inhibitory activity, a key target in Alzheimer's disease research . Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. All information provided is for informational purposes to support scientific research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O10 B7853720 Apigenin-7-O-glucoside

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOUJOKENFFTPU-MKJMBMEGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Enzymatic Transformations of Apigenin 7 O Glucoside

Biosynthetic Pathways of Flavonoid Glycosides in Plants

Flavonoids, including apigenin (B1666066), are synthesized through the phenylpropanoid pathway. This pathway utilizes the amino acid phenylalanine to produce 4-coumaroyl-CoA, which then combines with malonyl-CoA to form the foundational chalcone (B49325) structure. wikipedia.org Subsequent enzymatic modifications lead to the formation of various flavonoid classes. wikipedia.org The attachment of sugar moieties, a process known as glycosylation, is a crucial step that enhances the stability and water solubility of these compounds. mdpi.com This transformation is catalyzed by a group of enzymes called glycosyltransferases. mdpi.com

Glycosyltransferases (GTs) are pivotal in the biosynthesis of flavonoid glycosides by transferring sugar residues from activated donor molecules, such as UDP-sugars, to the flavonoid backbone. mdpi.comresearchgate.net This enzymatic reaction not only diversifies the structure of flavonoids but also significantly alters their physicochemical properties. mdpi.com

The specific enzyme responsible for the formation of Apigenin-7-O-glucoside is Apigenin:7-O-β-glucosyltransferase. This enzyme catalyzes the transfer of a glucose molecule from UDP-glucose to the 7-hydroxyl group of the apigenin molecule. nih.gov Research on parsley (Petroselinum crispum) has led to the identification of a specific glucosyltransferase, PcGlcT, involved in this process. mdpi.comnih.gov This enzyme exhibits a preference for flavones like apigenin and luteolin, transferring the glucose residue to the 7-O-position. mdpi.com The optimal pH for some apigenin 7-O-glucoside-synthetic glucosyltransferases from plants is around 9.0, while others function optimally at a pH of 7.0. nih.gov

Below is a table summarizing the substrate specificity of PcGlcT from parsley.

SubstrateClassificationActivity
ApigeninFlavone (B191248)High
LuteolinFlavoneHigh
QuercetinFlavonolModerate
Naringenin (B18129)Flavanone (B1672756)Moderate
GenisteinIsoflavoneActive
ChrysoeriolFlavoneActive
Quercetin 3-O-glucosideFlavonoid GlycosideNo Activity
Apigenin 7-O-glucosideFlavonoid GlycosideNo Activity
Apiin (B1667559)Flavonoid GlycosideNo Activity

Data sourced from MDPI mdpi.com

Following the formation of this compound, further glycosylation can occur to form diglycosides. One such example is the synthesis of apiin, which is apigenin 7-O-[β-D-apiosyl-(1→2)-β-D-glucoside]. mdpi.comnih.gov This reaction is catalyzed by an apiosyltransferase, which transfers an apiose residue from UDP-apiose to the 2-position of the glucose moiety of this compound. mdpi.comresearchgate.net In parsley, this enzyme is identified as PcApiT. mdpi.comnih.gov This highlights a sequential glycosylation process where the initial glucosylation at the 7-position is a prerequisite for the subsequent attachment of a second sugar.

The journey to this compound begins with primary metabolites. The core flavonoid structure is derived from the phenylpropanoid and polyketide pathways. frontiersin.org

Key precursors and intermediates include:

Phenylalanine : An aromatic amino acid that serves as the initial precursor for the phenylpropanoid pathway. wikipedia.orgresearchgate.netfrontiersin.org

4-Coumaroyl-CoA : Formed from phenylalanine, it is a central intermediate that enters the flavonoid biosynthetic pathway. wikipedia.orgfrontiersin.orgfrontiersin.org

Malonyl-CoA : Derived from the acetate-malonate pathway, three molecules of malonyl-CoA condense with one molecule of 4-coumaroyl-CoA. frontiersin.orgresearchgate.netresearchgate.net

Naringenin Chalcone : The product of the condensation reaction catalyzed by chalcone synthase (CHS). wikipedia.orgfrontiersin.orgresearchgate.net

Naringenin : A flavanone formed by the cyclization of naringenin chalcone, a reaction catalyzed by chalcone isomerase (CHI). wikipedia.orgfrontiersin.org Naringenin is a critical branch point intermediate that can be converted into various flavonoid classes, including flavones like apigenin. frontiersin.orgfrontiersin.org

Apigenin : Formed from naringenin through the action of flavone synthase (FNS). frontiersin.org

Role of Glycosyltransferases in this compound Formation

Engineering Microbial Systems for this compound Production

The production of this compound through microbial fermentation offers a promising alternative to extraction from plant sources. This approach involves the heterologous expression of key biosynthetic genes in engineered microorganisms.

The heterologous expression of glycosyltransferases in microbial hosts is a cornerstone of metabolic engineering for the production of flavonoid glycosides. rsc.org This strategy allows for the specific and efficient glycosylation of precursor molecules.

One successful example involves the use of Corynebacterium glutamicum, a Gram-positive bacterium, as a cell factory for apigenin glucoside production. nih.govnih.govresearchgate.net In a particular study, a promiscuous glycosyltransferase, YdhE from Bacillus licheniformis, was expressed in C. glutamicum. nih.govnih.gov This engineered strain was capable of converting supplemented apigenin into various glucosides, including this compound. nih.govnih.gov To enhance the production, endogenous genes involved in the synthesis of the sugar donor, UDP-glucose, were also overexpressed. nih.govnih.gov

The following table presents the yields of different apigenin glucosides produced by an engineered Corynebacterium glutamicum strain after 40 hours of incubation with 5 mM of apigenin at 37°C. nih.govnih.govresearchgate.net

CompoundYield (mM)
Apigenin-4'-O-β-glucoside (APG1)4.2 (at 25°C)
Apigenin-7-O-β-glucoside (APG2)0.6
Apigenin-4',7-O-β-diglucoside (APG3)1.7
Apigenin-4',5-O-β-diglucoside (APG4)2.1

Data sourced from MDPI and Journal of Microbiology and Biotechnology nih.govnih.govresearchgate.net

Similarly, the UDP-glucosyltransferase YjiC from Bacillus licheniformis DSM 13 has been used for the in vitro synthesis of apigenin glucosides. nih.gov This enzyme demonstrated the ability to glucosylate apigenin at the C-7 and C-4' positions, yielding this compound, apigenin 4'-O-glucoside, and apigenin 4',7-O-diglucoside. nih.gov

The heterologous expression of glycosyltransferases in well-characterized microbial hosts like Escherichia coli is also a common strategy. mdpi.com These systems provide a platform for producing specific glycosyltransferases that can then be used for in vitro biotransformation or for whole-cell biocatalysis.

Strategies for Enhancing Biosynthesis Yields in Fermentation Systems

The microbial production of this compound offers a promising alternative to extraction from plant sources, which often suffers from low yields and sustainability issues. nih.govnih.gov Metabolic engineering and optimization of fermentation conditions are key strategies to enhance the biosynthesis yields of this compound in microbial hosts such as Escherichia coli and Corynebacterium glutamicum. nih.govnih.gov

A primary approach involves the genetic modification of microorganisms to introduce and optimize the biosynthetic pathway for this compound. nih.gov This typically includes the heterologous expression of plant-derived enzymes, such as glycosyltransferases (GTs), which are responsible for attaching a glucose molecule to the apigenin core. nih.gov For instance, the promiscuous glycosyltransferase YdhE from Bacillus licheniformis has been successfully used in engineered C. glutamicum for the glucosylation of apigenin. nih.govnih.gov

To further boost production, the precursor supply for both the apigenin aglycone and the sugar donor, UDP-glucose, is often enhanced. nih.gov In C. glutamicum, upregulating the native UDP-D-glucose biosynthesis pathway by overexpressing genes like pgm (phosphoglucomutase) and galU1 (UDP-glucose pyrophosphorylase) has been shown to increase the pool of activated sugar available for glucosylation. nih.govnih.gov This strategy, combined with the expression of a suitable glycosyltransferase, can significantly improve the conversion of apigenin to its glucosides. nih.gov

Below is a table summarizing strategies and their impact on flavonoid production in different microbial systems.

StrategyMicrobial HostKey Genes/Enzymes InvolvedOutcome
Heterologous Expression & Pathway UpregulationCorynebacterium glutamicumYdhE (glycosyltransferase), pgm, galU1Production of various apigenin glucosides, including this compound. nih.govnih.gov
Metabolic Engineering for de novo synthesisEscherichia coliTyrosine ammonia (B1221849) lyase (TAL), 4-coumarate:CoA ligase (4CL), Chalcone synthase (CHS), Chalcone isomerase (CHI)Production of the flavonoid precursor naringenin directly from glucose. researchgate.net
Overexpression of UDP-glucose synthesis pathwayEscherichia coliUDP-glucose dehydrogenase (ugd)Increased biosynthesis of UDP-glucuronic acid for the production of flavonoid glucuronides. researchgate.net

Enzymatic Hydrolysis and In Vivo Metabolism of this compound

The bioavailability and metabolic fate of this compound are heavily influenced by deglycosylation, the enzymatic removal of the glucose moiety. researchgate.net This process is a critical step for the absorption of many flavonoid glycosides in humans. researchgate.net

In the human body, the small intestine is a primary site for the deglycosylation of flavonoid glycosides. researchgate.netnih.gov This hydrolysis is mediated by β-glucosidases located in the brush border of intestinal epithelial cells. researchgate.net Specifically, lactase phlorizin (B1677692) hydrolase (LPH) is one of the key enzymes responsible for this activity. nih.gov Cell-free extracts from the human small intestine have demonstrated the ability to rapidly deglycosylate Apigenin-7-glucoside. nih.gov

Beyond the small intestine, the liver also possesses β-glucosidase activity capable of hydrolyzing flavonoid glycosides. nih.gov Furthermore, the human intestinal microbiota plays a crucial role in the metabolism of this compound. nih.govresearchgate.net Various gut bacteria, such as Eubacterium ramulus and Bacteroides distasonis, have been shown to possess the enzymatic machinery to deglycosylate this compound. nih.govresearchgate.net The action of these microbial enzymes releases the aglycone, apigenin, which can then be further metabolized. nih.gov

The table below details the key enzymes and biological systems involved in the deglycosylation of this compound.

Biological SystemKey EnzymesLocation
Human Small Intestineβ-glucosidases (e.g., Lactase Phlorizin Hydrolase)Brush border of epithelial cells
Human Liverβ-glucosidasesCytosolic fraction
Human Intestinal MicrobiotaBacterial β-glucosidasesGut lumen

The enzymatic hydrolysis of this compound in biological systems primarily results in the formation of its aglycone, apigenin. nih.govresearchgate.net This deglycosylation step is a prerequisite for the absorption and subsequent metabolism of the flavonoid. researchgate.net

Following the release of apigenin, it can be absorbed by intestinal cells and undergo further metabolic transformations. nih.gov The intestinal microbiota, in particular, contributes significantly to the diversity of metabolites formed from this compound. nih.gov In vitro incubation of this compound with human fecal suspensions has been shown to produce not only apigenin but also other compounds like naringenin and 3-(4-hydroxyphenyl)propionic acid. nih.govresearchgate.net

Studies in germ-free and human microbiota-associated rats have highlighted the profound impact of gut bacteria on the metabolic profile of this compound. In germ-free rats, the primary metabolites are apigenin and its conjugates. nih.gov In contrast, in rats with human intestinal microbiota, a wider array of metabolites is formed, including naringenin, eriodictyol, phloretin, and various phenolic acids such as 3-(4-hydroxyphenyl)propionic acid, 3-(3-hydroxyphenyl)propionic acid, and 4-hydroxycinnamic acid. nih.gov This indicates that the gut microbiota is responsible for the ring fission of the flavonoid structure, leading to the formation of these smaller phenolic compounds. nih.govresearchgate.net

The following table lists the major metabolites formed from the in vivo metabolism of this compound.

MetabolitePrecursorBiological System Involved
ApigeninThis compoundHuman small intestine, liver, and intestinal microbiota nih.govnih.gov
NaringeninThis compoundHuman intestinal microbiota nih.govresearchgate.net
3-(4-hydroxyphenyl)propionic acidThis compoundHuman intestinal microbiota nih.govresearchgate.net
EriodictyolThis compoundHuman intestinal microbiota nih.gov
PhloretinThis compoundHuman intestinal microbiota nih.gov
3-(3-hydroxyphenyl)propionic acidThis compoundHuman intestinal microbiota nih.gov
4-hydroxycinnamic acidThis compoundHuman intestinal microbiota nih.gov

Preclinical Investigations of Biological Activities of Apigenin 7 O Glucoside

Antioxidant Activity Research

The antioxidant properties of Apigenin-7-O-glucoside are a cornerstone of its investigated biological effects. The compound interacts with reactive oxygen species (ROS) and modulates endogenous antioxidant systems.

Mechanisms of Free Radical Scavenging

This compound demonstrates significant antioxidant activity through its ability to directly scavenge reactive oxygen species (ROS). medchemexpress.comabmole.com This activity is concentration-dependent and targets various harmful free radicals. medchemexpress.com Studies have shown its capacity to remove hydroxyl radicals and nitric oxide. It also prevents the formation of thiobarbituric acid-reactive substances, which are indicators of lipid peroxidation. Flavonoids, in general, are known to scavenge ROS by inactivating superoxide (B77818) radicals and stabilizing free radicals through hydrogenation or by forming complexes with the oxidant species. researchgate.net Research indicates that this compound can protect against oxidative damage to crucial biological molecules like DNA, proteins, and erythrocytes induced by free radicals. researchgate.netnih.gov

Modulation of Oxidative Stress Pathways

Beyond direct scavenging, this compound modulates cellular pathways involved in managing oxidative stress. A key mechanism is the enhancement of endogenous antioxidant enzymes. In models of lipopolysaccharide (LPS)-induced acute lung injury, this compound was found to increase the expression of heme oxygenase-1 (HO-1), an inducible enzyme that plays a crucial role in cellular defense against oxidative stress. nih.govnih.gov This upregulation of HO-1 contributes to the reduction of LPS-induced oxidative damage. nih.gov Further research in models of cerebral ischemia/reperfusion injury has demonstrated that a derivative of this compound can increase the activity of other critical antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), which form a primary line of defense against oxidative damage. nih.gov

Comparative Antioxidant Potency with Apigenin (B1666066)

Several studies have compared the antioxidant efficacy of this compound with its aglycone form, apigenin. Research involving Candida species showed that this compound was more effective at reducing both intracellular and extracellular reactive oxygen species compared to apigenin. nih.govsemanticscholar.org In fact, across various assays in this particular study, this compound demonstrated more potent activity than apigenin. nih.govsemanticscholar.orgresearchgate.net Another study compared this compound (AG) with trolox, a vitamin E analog, and found that while both had similar effects in inhibiting hydrogen peroxide-induced ROS production in RAW264.7 cells, AG provided stronger inhibition against free radical-induced oxidative damage to erythrocytes. nih.gov

Anti-inflammatory Activity Research

This compound exhibits potent anti-inflammatory effects by intervening in key inflammatory pathways and suppressing the production of inflammatory mediators.

Modulation of Pro-inflammatory Mediators

This compound and its derivatives have been shown to effectively suppress the release and expression of several key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophage models, it dose-dependently inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). nih.gov This suppression is linked to its ability to downregulate the mRNA expression of the enzymes responsible for their production, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net Further studies have confirmed its ability to reduce the secretion of other pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6), in various inflammatory models. mdpi.comnih.govnih.govvcu.edu

Pro-inflammatory MediatorEffect of this compoundAssociated Enzyme/Pathway
Nitric Oxide (NO)SuppressedInducible Nitric Oxide Synthase (iNOS)
Prostaglandin E2 (PGE2)SuppressedCyclooxygenase-2 (COX-2)
Tumor Necrosis Factor-α (TNF-α)ReducedNF-κB, MAPK Pathways
Interleukin-1β (IL-1β)ReducedNLRP3 Inflammasome, MAPK Pathways
Interleukin-6 (IL-6)ReducedNF-κB, MAPK Pathways

Inhibition of Lipopolysaccharide-Induced Inflammation in Cellular and Animal Models

The anti-inflammatory effects of this compound are well-documented in both cellular and animal models of lipopolysaccharide (LPS)-induced inflammation. In RAW 264.7 macrophage cells, a common in vitro model, this compound and its glucuronide derivative inhibit LPS-induced inflammatory responses by blocking key signaling pathways. nih.govresearchgate.net These include the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are critical for the transcription of pro-inflammatory genes. nih.govmdpi.comrsc.org For instance, treatment with an apigenin glucuronide derivative was found to decrease the nuclear translocation of c-Jun, a component of the AP-1 transcription factor, by inhibiting the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK). nih.gov

In animal models, these cellular effects translate to significant protection against inflammatory conditions. This compound has been shown to prevent LPS-induced acute lung injury in mice. nih.govmdpi.com It achieves this by reducing the infiltration of inflammatory cells into the lungs and decreasing the levels of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in the bronchoalveolar lavage fluid. mdpi.com Furthermore, studies have demonstrated that an apigenin glucuronide derivative can protect mice from lethal LPS-induced endotoxin shock by inhibiting the production of pro-inflammatory cytokines in the bloodstream. nih.gov

ModelKey FindingsModulated Pathway
LPS-stimulated RAW 264.7 Macrophages (Cellular)Inhibited production of NO, PGE2, TNF-α, IL-1β, IL-6MAPK, NF-κB/NLRP3/caspase-1
LPS-induced Acute Lung Injury (Animal)Reduced inflammatory cell infiltration and cytokine levels in lungsMAPK, IκB
LPS-induced Endotoxin Shock (Animal)Inhibited systemic pro-inflammatory cytokine productionAP-1, MAPK

Influence on Mitogen-Activated Protein Kinase (MAPK) and NF-κB Pathways

Preclinical research has demonstrated that this compound exerts anti-inflammatory effects by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. One study highlighted that Apigenin-7-glycoside's anti-inflammatory activities are strongly associated with the inhibition of pro-inflammatory protein secretion, which is induced through the phosphorylation of the NF-κB and MAPK pathways nih.gov. In a study on lipopolysaccharide (LPS)-induced acute lung injury in mice, Apigenin-7-glycoside was found to exhibit an anti-inflammatory effect through the MAPK and inhibitor NF-κB (IκB) pathways nih.govmdpi.com.

Similarly, Apigenin-7-O-β-D-glucuronide, a related compound, was shown to inhibit inflammation by inactivating the AP-1 and MAPK signaling pathways in RAW 264.7 macrophages nih.govrsc.org. This compound suppressed the release of inflammatory mediators by decreasing the translocation of c-Jun into the nucleus and reducing activator protein-1 (AP-1)-mediated luciferase activity through the inhibition of both p38 MAPK and extracellular signal-regulated kinase (ERK) phosphorylation nih.gov. These findings suggest that this compound and its derivatives can mitigate inflammatory responses by targeting the MAPK and NF-κB signaling cascades.

Anti-Cancer and Antiproliferative Activity Research

Inhibition of Cancer Cell Growth in In Vitro Models

This compound has demonstrated significant antiproliferative activity against various cancer cell lines in in vitro studies. Research has shown that it can inhibit the growth of human cervical cancer cells (HeLa), with one study reporting an IC50 of 47.26 μM at 48 hours nih.gov. In another study, this compound was found to suppress the proliferation of lung carcinoma (A549) and non-small cell lung cancer (H1975) cells in a dose-dependent manner semanticscholar.org. Furthermore, it has exhibited significant anti-proliferative activity against B16F10 melanoma cells after 24 and 48 hours of incubation medchemexpress.comnih.gov. The cytotoxic effect of this compound has also been observed in colon cancer cells (HCT116), where it was found to be more potent than its aglycone form, apigenin nih.gov.

Induction of Apoptosis in Various Cancer Cell Lines

A key mechanism of the anti-cancer activity of this compound is the induction of apoptosis, or programmed cell death. In human cervical cancer HeLa cells, this compound has been shown to promote cell apoptosis through the PTEN/PI3K/AKT pathway nih.gov. Studies on lung cancer cells (A549 and H1975) have also demonstrated that this compound promotes cell apoptosis semanticscholar.org. Furthermore, in B16F10 melanoma cells, the observation of an increased proportion of cells in the sub-G0/G1 phase following treatment with this compound confirms the induction of apoptosis nih.gov. Research on HCT116 colon cancer cells has also shown that treatment with this compound results in chromatin condensation and the formation of apoptotic bodies nih.govnih.gov.

Impact on Cell Cycle Progression

This compound has been found to influence cell cycle progression in cancer cells, contributing to its antiproliferative effects. In B16F10 melanoma cells, treatment with this compound led to an increase in the proportion of cells in the subG0/G1, S, and G2/M phases, with a corresponding significant decrease in the proportion of cells in the G0/G1 phase medchemexpress.comnih.gov. This suggests that this compound can cause cell cycle arrest at multiple checkpoints, thereby inhibiting cell division and proliferation.

Studies on Specific Cancer Cell Lines (e.g., Colon Cancer, Cervical Cancer, Melanoma)

The anti-cancer effects of this compound have been investigated in several specific cancer cell lines.

Colon Cancer: In the human colon cancer cell line HCT116, this compound has been shown to reduce cell viability and induce cell death more effectively than apigenin nih.govnih.gov. Treatment with this compound resulted in chromatin condensation, the formation of apoptotic bodies, and the expression of apoptotic genes nih.govnih.gov.

Cervical Cancer: In HeLa cervical cancer cells, this compound has been found to inhibit proliferation by inducing apoptosis nih.gov. It has also been shown to impede the hypoxia-induced malignant phenotypes of cervical cancer cells, including proliferation, resistance to chemotherapy, stemness, migration, and invasion nih.govbohrium.com.

Melanoma: this compound has demonstrated significant anti-proliferative activity against B16F10 melanoma cells medchemexpress.comnih.gov. It was observed to provoke an increase in the proportion of cells in the subG0/G1, S, and G2/M phases of the cell cycle medchemexpress.comnih.gov. Interestingly, it also enhanced melanogenesis synthesis and tyrosinase activity in these cells nih.gov.

Cancer Cell LineObserved Effects of this compoundCitation
HCT116 (Colon Cancer)Reduced cell viability, induced apoptosis (chromatin condensation, apoptotic bodies), more potent than apigenin. nih.govnih.gov
HeLa (Cervical Cancer)Inhibited proliferation, induced apoptosis, impeded hypoxia-induced malignant phenotypes. nih.govnih.govbohrium.com
B16F10 (Melanoma)Inhibited proliferation, induced cell cycle arrest (subG0/G1, S, G2/M phases), enhanced melanogenesis. medchemexpress.comnih.gov
A549 and H1975 (Lung Cancer)Suppressed proliferation and promoted apoptosis in a dose-dependent manner. semanticscholar.org

Comparative Antiproliferative Effects with Apigenin

Comparative studies have been conducted to evaluate the antiproliferative effects of this compound relative to its aglycone, apigenin. In a study on the HCT116 colon cancer cell line, this compound was found to be more effective in reducing cell viability and inducing cell death compared to apigenin nih.govnih.gov. The cytotoxic effect of this compound was approximately four-fold stronger than that of apigenin, with determined IC50 values of 15 µM and 62 µM, respectively nih.gov. Although both compounds led to chromatin condensation and the formation of apoptotic bodies, this compound achieved these effects at a lower concentration nih.govnih.gov. These findings suggest that the glycosylation of apigenin at the 7-O position may enhance its cytotoxic activity against colon cancer cells.

CompoundCancer Cell LineIC50 Value (µM)Relative PotencyCitation
This compoundHCT116 (Colon Cancer)15~4-fold stronger than Apigenin nih.gov
ApigeninHCT116 (Colon Cancer)62- nih.gov

Neuroprotective Research

This compound has been the subject of preclinical research to evaluate its potential neuroprotective effects. Investigations have centered on its ability to counteract cellular mechanisms implicated in neurodegenerative diseases, such as oxidative stress, inflammation, and enzymatic activity related to neurotransmitter degradation.

This compound (AP7Glu) has demonstrated a neuroprotective capacity against oxidative stress-induced neuronal cell death. researchgate.netdergipark.org.tr In studies using SH-SY5Y human neuroblastoma cells, treatment with hydrogen peroxide (H2O2) to induce oxidative stress resulted in a significant decrease in cell viability. researchgate.net However, the presence of AP7Glu was found to increase cell viability compared to cells treated with H2O2 alone. researchgate.net

The mechanism behind this protective effect involves the enhancement of the cellular antioxidant defense system. researchgate.net AP7Glu treatment led to an increase in the activities of key antioxidant enzymes, superoxide dismutase (SOD) and catalase, which were diminished by H2O2 exposure. researchgate.net Furthermore, AP7Glu was shown to upregulate the expression of genes associated with the antioxidant defense system and decrease the expression of CASP8, a gene involved in apoptosis or programmed cell death. researchgate.net These findings suggest that AP7Glu attenuates H2O2-induced oxidative stress and neuronal death by activating the antioxidant enzyme system and inhibiting caspase gene expression. researchgate.net The broader anti-inflammatory and antioxidant properties of flavonoids like apigenin are recognized for their potential to modulate signaling pathways such as NF-kB and Nrf2, which are crucial in the neuroinflammatory response. nih.gov

A key strategy in the management of neurodegenerative conditions like Alzheimer's disease is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which break down the neurotransmitter acetylcholine. researchgate.net this compound has been investigated as a potential inhibitor of these enzymes.

Molecular docking studies have indicated that this compound can exhibit a high binding affinity for both AChE and BChE. researchgate.netdergipark.org.trijpbp.com These computational analyses suggest that its binding affinity may be stronger than that of rivastigmine, a known dual inhibitor of these enzymes. dergipark.org.trijpbp.com However, in vitro studies have presented a more nuanced picture, with one study showing that this compound exhibited weak inhibition against butyrylcholinesterase. researchgate.net These findings highlight the potential of this compound as a multi-targeted agent in Alzheimer's disease, though further experimental validation is required to confirm the inhibitory effects observed in computational models. dergipark.org.trdergipark.org.tr

Molecular docking simulations have been employed to explore the therapeutic potential of this compound (A7G) as a multi-targeted agent for Alzheimer's disease. dergipark.org.trdergipark.org.tr These studies have calculated the binding affinities of A7G to several key proteins implicated in the pathology of the disease.

The compound has shown a very high binding affinity towards both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netdergipark.org.trijpbp.com In addition to the cholinesterases, docking studies have also assessed the interaction of A7G with amyloid precursor protein (APP) and the 42-residue beta-amyloid peptide (Aβ), showing moderately strong affinities. researchgate.netdergipark.org.trijpbp.com In a separate line of computational research, A7G was selected from compounds derived from the medicinal plant Berberis lycium for its strong binding affinity to the ATP-binding pockets of several kinases involved in Tau hyperphosphorylation, a key pathological event in Alzheimer's disease. nih.gov Molecular dynamics simulations demonstrated that A7G could have promising inhibitory effects on kinases such as CDK5, Fyn, MARK2, and MAPK14. nih.gov

The table below summarizes the binding affinities of this compound with various Alzheimer's disease-related protein targets as determined by molecular docking studies.

Target ProteinBinding Affinity (kcal/mol)
Acetylcholinesterase (AChE)-9.42
Butyrylcholinesterase (BChE)-9.60
Amyloid Precursor Protein (APP)-6.10
Beta-amyloid peptide (Aβ)-6.00

This data is based on molecular docking calculations and represents theoretical binding affinities. researchgate.netdergipark.org.tr

Anti-Biofilm and Antimicrobial Activity Research

Research has explored the efficacy of this compound in combating bacterial biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antimicrobial agents.

The table below details the minimum inhibitory concentrations for biofilm formation by this compound against the tested bacterial species.

Bacterial SpeciesMinimum Biofilm Inhibitory Concentration (MBIC)
Staphylococcus aureus0.20 mg/mL
Escherichia coli0.10 mg/mL

The anti-biofilm activity of this compound is attributed to a multi-faceted mechanism that disrupts key processes in biofilm development. tandfonline.comnih.govresearchgate.netnih.gov The primary mechanisms identified include the inhibition of exopolysaccharide (EPS) production, modulation of quorum sensing (QS), and alteration of cell surface hydrophobicity (CSH). tandfonline.comnih.govresearchgate.netnih.gov

EPS is a crucial component of the biofilm matrix, providing structural integrity. A7G has been found to inhibit the production of EPS by bacteria, thereby weakening the biofilm structure. tandfonline.comnih.gov

Cell surface hydrophobicity is a physicochemical property that influences the initial attachment of bacterial cells to surfaces, a critical first step in biofilm formation. A7G has been observed to reduce the CSH of both S. aureus and E. coli, thereby hindering their ability to adhere and initiate biofilm development. tandfonline.comresearchgate.net

Antifungal Activity Against Candida Species

This compound has demonstrated significant antifungal properties against various Candida species in preclinical studies. Research indicates that this compound exhibits considerable activity against multiple isolates of Candida. nih.gov When tested on 14 different isolates, this compound showed notable antifungal effects. nih.govbg.ac.rs Its potency was found to be greater than its aglycone counterpart, apigenin, with all tested Candida strains being more sensitive to this compound. nih.gov

The mechanism of its antifungal action involves the disruption of the fungal cell's plasma membrane. nih.gov Treatment with this compound led to a breakdown of the C. albicans plasma membrane more rapidly than treatment with apigenin. nih.gov Another potential mechanism is the inhibition of reactive oxygen species (ROS), as minimum inhibitory concentrations of the compound were shown to reduce both intra- and extracellular ROS. nih.govnih.govsemanticscholar.org However, it does not appear to exhibit a binding affinity for the C. albicans CYP51 protein, a common target for antifungal drugs. nih.govnih.gov

The minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) for this compound were generally in the range of 0.05 - 0.10 mg/mL, which was lower than that of apigenin (MIC 0.10 mg/mL and MFC 0.20 mg/mL). nih.gov One of the most resistant strains was identified as C. krusei. nih.gov

Table 1: Antifungal Activity of this compound vs. Apigenin

Compound Concentration Range (MIC/MFC in mg/mL) Key Findings
This compound 0.05 - 0.10 More potent than apigenin against all tested Candida isolates. nih.gov
Apigenin 0.10 - 0.20 Lower inhibitory potential compared to its glucoside form. nih.gov

Antibacterial Effects against Specific Bacterial Strains

In vitro studies have established the antibacterial efficacy of this compound against several bacterial strains, including both Gram-positive and Gram-negative bacteria. mdpi.com The compound has been observed to be effective against Enterococcus faecalis, Klebsiella pneumoniae, and Staphylococcus aureus. mdpi.comconsensus.app

Table 2: Antibacterial Spectrum of this compound

Bacterial Strain Type Activity Observed
Enterococcus faecalis Gram-positive Effective mdpi.comconsensus.app
Klebsiella pneumoniae Gram-negative Effective mdpi.comconsensus.app
Staphylococcus aureus Gram-positive Effective; Strong anti-biofilm activity mdpi.comdovepress.comresearchgate.net

Antihyperlipidemic Research

Preclinical research in animal models has demonstrated the potential of this compound in managing hyperlipidemia and its associated complications. xisdxjxsu.asiaxisdxjxsu.asia Studies using high-fat diet (HFD) and tyloxapol-induced hyperlipidemic rats showed significant improvements in lipid profiles and vascular health following oral administration of the compound. xisdxjxsu.asiaresearchgate.net

Reduction of Lipid Profile Markers in Animal Models

In hyperlipidemic rat models, administration of this compound led to a significant reduction in key lipid profile markers. xisdxjxsu.asiaresearchgate.net The compound effectively lowered levels of total cholesterol (TC), low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides (TG). xisdxjxsu.asia This effect suggests a potent role in correcting dyslipidemia. xisdxjxsu.asia

Elevation of High-Density Lipoprotein (HDL) Levels

Alongside the reduction of harmful lipids, treatment with this compound resulted in a significant increase in high-density lipoprotein (HDL) levels. xisdxjxsu.asiaxisdxjxsu.asiaresearchgate.net The elevation of HDL, often referred to as "good cholesterol," is a crucial aspect of its antihyperlipidemic effect.

Table 3: Effect of this compound on Lipid Profile in Hyperlipidemic Rats

Lipid Marker Effect Observed Significance
Total Cholesterol (TC) Decreased p < 0.01 xisdxjxsu.asiaresearchgate.net
Low-Density Lipoprotein (LDL) Decreased p < 0.01 xisdxjxsu.asiaresearchgate.net
Very-Low-Density Lipoprotein (VLDL) Decreased p < 0.01 xisdxjxsu.asiaresearchgate.net
Triglycerides (TG) Decreased p < 0.01 xisdxjxsu.asiaresearchgate.net
High-Density Lipoprotein (HDL) Increased p < 0.01 xisdxjxsu.asiaresearchgate.net

Reversal of Vascular Dysfunction and Histopathological Changes

Hyperlipidemia often leads to devastating effects on vascular architecture and function. xisdxjxsu.asiaxisdxjxsu.asia Research has shown that this compound can reverse these changes. xisdxjxsu.asia In animal models, treatment with the compound improved histopathological damage to the aortic intima, media, and adventitia. xisdxjxsu.asiaresearchgate.net Furthermore, it reversed endothelial damage, as demonstrated by significant vasorelaxation in aortic rings from treated hyperlipidemic rats. xisdxjxsu.asiaresearchgate.net These findings indicate that this compound not only corrects the lipid profile but also ameliorates the associated vascular dysfunction. xisdxjxsu.asia

Anxiolytic Activity Research in Animal Models

Preclinical research has explored the potential anxiolytic (anti-anxiety) effects of this compound in rodent models. A key study utilized the elevated plus maze (EPM) test in rats, a widely accepted model for assessing anxiety-like behaviors. In this research, this compound, isolated from the roots of Stachys tibetica Vatke, was administered orally to rats and its effects were compared with those of the well-known anxiolytic drug diazepam and its parent aglycone, apigenin. researchgate.netnih.gov

The findings demonstrated that this compound exhibited significant anxiolytic activity. researchgate.net Rats treated with the compound showed a notable increase in the percentage of time spent in the open arms of the maze and a higher frequency of entries into the open arms. nih.gov Conversely, a decrease was observed in the duration of time spent in and the number of entries into the enclosed, protected arms of the maze. nih.gov This shift in behavior is indicative of a reduction in anxiety, as less anxious animals are more willing to explore open, exposed areas.

Furthermore, the study reported that this compound significantly reduced the frequency of head-dipping behaviors over the sides of the maze, another parameter associated with anxiety levels in this model. researchgate.netnih.gov The anxiolytic potential of this compound was found to be comparable to that of the reference compounds, apigenin and diazepam. nih.gov The proposed mechanism for the anxiolytic action of apigenin and its derivatives involves the modulation of GABA-A receptors in the brain. researchgate.net

Table 1: Effects of this compound on Rat Behavior in the Elevated Plus Maze (EPM) Test

Behavioral ParameterObservation in this compound Treated GroupInterpretation
Time Spent in Open ArmsIncreasedAnxiolytic Effect
Entries into Open ArmsIncreasedAnxiolytic Effect
Time Spent in Closed ArmsDecreasedAnxiolytic Effect
Entries into Closed ArmsDecreasedAnxiolytic Effect
Head DipsSignificantly DecreasedAnxiolytic Effect

Cardioprotective Research in Experimental Models (e.g., Myocardial Ischaemia/Reperfusion Injury)

The cardioprotective potential of this compound has been investigated in experimental models focusing on hyperlipidemia and associated vascular dysfunction, which are significant risk factors for cardiovascular diseases like myocardial ischemia. A study on high-fat diet (HFD) and tyloxopol-induced hyperlipidemic rats explored the effects of oral administration of this compound. researchgate.net

The research found that the compound significantly reversed key markers of hyperlipidemia. Treatment with this compound led to a marked reduction in serum levels of total cholesterol, low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides. Concurrently, it increased the levels of high-density lipoprotein (HDL), the "good" cholesterol. The study also noted a reduction in the atherogenic index, suggesting a potent antihyperlipidemic effect. This effect was further substantiated by the finding that the compound inhibited HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. researchgate.net

From a structural perspective, the investigation revealed that this compound could reverse the damaging effects of hyperlipidemia on vascular architecture. In the treated groups, adverse changes to the aortic intima, media, and adventitia, as well as endothelium damage, were ameliorated. In in vitro experiments using aortic rings from hyperlipidemic rats, the compound demonstrated a significant vasorelaxant effect, indicating its ability to reverse endothelial dysfunction. researchgate.net These findings collectively suggest that this compound possesses cardioprotective properties by mitigating hyperlipidemia and improving vascular health. researchgate.net

Table 2: Effect of this compound on Lipid Profile in Hyperlipidemic Rats

Lipid ParameterEffect of this compound Treatment
Total CholesterolSignificantly Reduced
Low-Density Lipoprotein (LDL)Significantly Reduced
Very-Low-Density Lipoprotein (VLDL)Significantly Reduced
TriglyceridesSignificantly Reduced
High-Density Lipoprotein (HDL)Increased
Atherogenic IndexReduced

Table 3: VASCULAR EFFECTS OF this compound IN HYPERLIPIDEMIC RATS

Vascular ParameterEffect of this compound Treatment
Aortic Architecture (Intima, Media, Adventitia)Reversed Pathological Changes
Endothelium DamageAmeliorated
Vasorelaxation of Aortic RingsSignificantly Increased

Molecular Mechanisms of Action and Target Identification

Cellular Signaling Pathway Modulation

Apigenin-7-O-glucoside influences several key signaling cascades that are fundamental to cellular homeostasis and the pathogenesis of various diseases.

This compound has demonstrated significant anti-inflammatory activity by intervening in crucial inflammatory signaling pathways. Research shows its effects are strongly linked to the inhibition of pro-inflammatory proteins induced through the phosphorylation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPK) pathways nih.gov. In models of acute lung injury, this compound exhibited anti-inflammatory effects through the MAPK and inhibitor NF-κB (IκB) pathways nih.gov.

A derivative, apigenin-7-O-β-D-glucuronide, has also been shown to suppress inflammatory responses by inhibiting both p38 MAPK and extracellular signal-regulated kinase (ERK) phosphorylation nih.gov. This inhibition leads to a decrease in the activity of the activator protein-1 (AP-1) transcription factor nih.gov. Furthermore, this compound can suppress the activation of the pro-inflammatory signaling cascade mediated by NF-κB, thereby reducing the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) researchgate.net.

PathwayTargetObserved Effect of this compoundReference
MAPKp38, ERKInhibition of phosphorylation nih.govnih.gov
NF-κBNF-κBInhibition of activation/phosphorylation nih.govresearchgate.net
IκBIκBModulation of pathway nih.gov
AP-1c-JunDecreased nuclear translocation and activity nih.gov
Table 1: Modulation of Inflammation-Related Signaling Pathways by this compound.

This compound demonstrates potent activity in modulating pathways that control cell proliferation and programmed cell death (apoptosis), particularly in cancer cells. In studies on human colon cancer (HCT116) cells, this compound was more effective at reducing cell viability and inducing cell death than its aglycone, apigenin (B1666066) nih.govnih.gov. It was shown to induce significant necrosis and apoptosis, achieving the same effect as apigenin but at an approximately four-fold lower concentration nih.gov.

The mechanism of apoptosis induction appears to involve the p53-dependent pathway. Treatment of HCT116 cells with this compound leads to an increased expression of apoptosis-associated genes, including p53 and the pro-apoptotic protein Bax nih.gov. This suggests that the compound can trigger intrinsic apoptosis signaling. The cytotoxic effects are visually confirmed by the appearance of chromatin condensation and the formation of apoptotic bodies in treated cells nih.govnih.gov.

Cell LinePathway/ProteinEffectReference
HCT116 (Colon Cancer)Cell ViabilityDecreased (more potent than apigenin) nih.govnih.gov
ApoptosisInduced (via necrosis and apoptosis) nih.gov
p53, BaxIncreased gene expression nih.gov
Table 2: Effects of this compound on Cell Proliferation and Apoptosis Pathways.

This compound plays a role in the cellular antioxidant defense system. It has strong antioxidant activity and is an effective scavenger of reactive oxygen species (ROS) medchemexpress.com. Its anti-inflammatory activities are associated with its ability to counteract the inflammation-induced decrease in the activities of antioxidative enzymes (AOEs) nih.gov.

Studies have shown that this compound can modulate key AOEs, such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx), which protect tissues from oxidative damage mdpi.com. Furthermore, it has been reported that flavonoids like this compound can promote the activity of heme oxygenase-1 (HO-1), an inducible defense enzyme against oxidative stress nih.gov.

Research specifically detailing the modulation of autophagy in cancer models by this compound is limited. However, one study investigating a fraction of an extract that contained this compound, luteolin-7,3'-di-O-glucoside, and trace amounts of eupatilin (B1662920) reported that this mixture exhibited autophagosomal activities against renal carcinoma A498 cells researchgate.net. This suggests a potential role for this compound in inducing autophagy, a cellular process of degradation and recycling, though further studies are required to confirm this effect and elucidate the specific mechanism attributable to the compound itself.

Enzyme Interaction and Inhibition Studies

This compound has been evaluated for its ability to interact with and inhibit specific enzymes, particularly those relevant to neurodegenerative diseases.

The effect of this compound on cholinesterases, key enzymes in the breakdown of the neurotransmitter acetylcholine, has yielded varied results between in vitro and in silico studies.

An in vitro study investigating compounds isolated from Stachys lavandulifolia reported that this compound showed weak inhibitory activity against butyrylcholinesterase (BChE) mdpi.comresearchgate.net.

Conversely, molecular docking studies, which predict the binding affinity of a molecule to a target protein, have shown a high potential for interaction. These in silico analyses found that this compound exhibited a very high binding affinity to both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) ijpbp.comijpbp.comresearchgate.net. The predicted binding affinity was even stronger than that of rivastigmine, a known cholinesterase inhibitor used in the management of Alzheimer's disease ijpbp.comijpbp.com. This discrepancy between experimental and computational results suggests that while the molecule may fit well into the enzyme's active site, this binding may not translate into potent enzymatic inhibition under laboratory conditions.

EnzymeStudy TypeFindingBinding Affinity (kcal/mol)Reference
Acetylcholinesterase (AChE)Molecular DockingVery high binding affinity-9.42 ijpbp.comijpbp.com
Butyrylcholinesterase (BChE)Molecular DockingVery high binding affinity-9.60 ijpbp.comijpbp.com
In Vitro Enzyme InhibitionWeak inhibitionN/A mdpi.comresearchgate.net
Table 3: Cholinesterase Interaction Studies for this compound.

HMG-CoA Reductase Inhibition

This compound has been identified as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. Oral administration of apigenin-7-O-β-D-glucoside to hyperlipidemic rats demonstrated a significant reduction in total cholesterol, LDL, VLDL, and triglycerides, alongside an increase in HDL levels. This antihyperlipidemic effect is attributed to the inhibition of HMG-CoA reductase.

Alpha-Glucosidase Inhibition

The role of this compound as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate digestion, is a subject of varied research findings. Some studies suggest that it possesses inhibitory activity. For instance, one study reported that cosmosiin (this compound) exhibited an inhibitory effect on α-glucosidase with an IC50 value of 0.532 mM, which is comparable to that of the drug acarbose (B1664774) (0.554 mM) researchgate.net. A molecular docking study further supports its potential inhibitory action, indicating a higher negative binding free energy for this compound with α-glucosidase (−38.28 kcal/mol) compared to acarbose researchgate.net. In this simulation, the compound formed several hydrogen bonds with active site residues of the enzyme, including ASP-60, ASN-258, ASP-327, ILE-143, and ASP-382 researchgate.net.

Conversely, other research indicates that this compound is not a potent inhibitor. A study evaluating various flavonoids found that the IC50 value for apigenin-7-O-β-glucoside against Bacillus stearothermophilus α-glucosidase was higher than the maximum tested concentration of 200 μM, suggesting weak or negligible activity.

Table 1: Alpha-Glucosidase Inhibition Data for this compound

Compound Reported IC50 Value Target/Assay Finding
This compound (Cosmosiin) 0.532 mM α-glucosidase Comparable inhibition to acarbose (0.554 mM) researchgate.net

Tyrosinase Inhibition

Research into the effect of this compound on tyrosinase, a key enzyme in melanin (B1238610) synthesis, has yielded contradictory results. One study reported that this compound, isolated from Stachys lavandulifolia, exhibited weak inhibitory activity against tyrosinase mdpi.com.

In stark contrast, another investigation found that apigenin-7-glucoside enhances melanogenesis synthesis and increases tyrosinase activity in B16F10 melanoma cells medchemexpress.com. This suggests a pro-pigmentation effect rather than an inhibitory one. The conflicting nature of these findings indicates that the interaction between this compound and tyrosinase may be complex and dependent on the specific experimental conditions and cell types used.

CYP51 Candida albicans Enzyme Interaction

Studies investigating the antifungal mechanisms of this compound have examined its interaction with the CYP51 enzyme in Candida albicans. CYP51, a lanosterol (B1674476) 14-α-demethylase, is a critical enzyme in the ergosterol (B1671047) biosynthetic pathway and a primary target for azole antifungal drugs. Research has shown that this compound does not exhibit binding affinity to the C. albicans CYP51 protein nih.govnorthwestern.edu. Although the compound displays considerable antifungal activity against various Candida isolates, this action is not mediated through the inhibition of the CYP51 enzyme nih.govnorthwestern.edu. Instead, its antifungal effect is associated with mechanisms such as the disruption of the plasma membrane nih.govnorthwestern.edu.

Identification of Molecular Targets

Interaction with Cancer-Related Drug Targets

This compound has demonstrated cytotoxic effects and interactions with specific cancer-related molecular targets. In studies on HCT116 colon cancer cells, it was shown to be more effective at reducing cell viability and inducing cell death than its aglycone, apigenin nih.govnorthwestern.edu. The determined IC50 value for this compound in HCT116 cells was approximately 15 µM, which was about fourfold stronger than that of apigenin (62 µM) nih.gov.

In the context of cervical cancer, this compound (A7G) has been shown to impede malignant phenotypes induced by hypoxia nih.gov. It impairs cell proliferation, cancer stemness, migration, and invasion in HeLa cervical cancer cells under hypoxic conditions nih.gov. This anticancer effect is linked to the upregulation of the p16 protein nih.gov. Molecular docking analysis suggests a potential interaction between A7G and anion exchanger 1 (AE1), which may prevent the cytoplasmic sequestration of p16, allowing it to function as a tumor suppressor nih.gov.

Table 2: Cytotoxic Activity and Molecular Targets of this compound

Cell Line Finding IC50 Value Potential Molecular Target(s)
HCT116 (Colon Cancer) Dose-dependent reduction in cell viability; more potent than apigenin nih.gov. 15 µM nih.gov Not specified

Effect on Heterogeneous Nuclear Ribonucleoprotein A2 (hnRNPA2) and Alternative Splicing

The molecular interactions of flavonoids with heterogeneous nuclear ribonucleoprotein A2 (hnRNPA2), an RNA-binding protein involved in the regulation of alternative splicing, have been primarily attributed to the aglycone form, apigenin. Apigenin has been shown to directly associate with hnRNPA2, thereby sensitizing triple-negative breast cancer (TNBC) spheroids to doxorubicin-induced apoptosis nih.gov.

In contrast, this compound demonstrates significantly weaker activity in this context. In a comparative study using a 3D spheroid model of TNBC, 50 μM of apigenin reduced spheroid growth by 85% and cell viability by approximately 90% nih.gov. Under the same conditions, this compound had a much weaker effect, reducing spheroid growth by only about 40% and cell viability by approximately 25% nih.gov. These findings indicate that the glycoside counterpart has substantially less cytotoxic activity and is less effective than apigenin in modulating pathways involving hnRNPA2 nih.gov.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Apigenin
HMG-CoA
Cholesterol
LDL
VLDL
HDL
Acarbose
Tyrosinase
Lanosterol 14-α-demethylase
Ergosterol
Doxorubicin
Anion exchanger 1
p16

Influence on Anti-apoptotic Proteins (e.g., Mcl-1)

This compound, also known as AGL, has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is critical for managing the growth and spread of tumors. The compound's mechanism involves the regulation of the Bcl-2 family of proteins, which are central controllers of the apoptotic pathway. nih.gov

In studies on human cervical cancer (HeLa) cells, treatment with this compound led to the promotion of apoptosis. nih.gov The compound was found to regulate Bcl-2 family proteins, which in turn facilitates the release of cytochrome c from the mitochondria. This event is a key step in initiating the caspase cascade, a series of enzymatic activations that dismantle the cell in a controlled manner. Specifically, the activation of caspase-9 and caspase-3 was observed, leading to the execution of the apoptotic process. nih.gov

Myeloid cell leukemia-1 (Mcl-1) is a prominent anti-apoptotic member of the Bcl-2 protein family. By regulating the broader family of Bcl-2 proteins, this compound can counteract the survival signals that are often overactive in cancer cells. Further research has demonstrated that this compound is more potent than its aglycone form, apigenin, at inducing cell death in human colon cancer (HCT116) cells, suggesting that the glucoside moiety enhances its cytotoxic effects. nih.govnorthwestern.edu

Table 1: Research Findings on the Pro-Apoptotic Effects of this compound

Cell LineObserved EffectMolecular Pathway
HeLa (Cervical Cancer)Induction of apoptosis. nih.govRegulation of Bcl-2 family proteins, leading to cytochrome c release and activation of caspase 9/3. nih.gov
HCT116 (Colon Cancer)More effective reduction of cell viability and induction of cell death compared to apigenin. nih.govnorthwestern.eduInduction of chromatin condensation and formation of apoptotic bodies. northwestern.edu

Modulation of Transcription Factors and Growth Factors (e.g., HIF-1α, VEGF)

The tumor microenvironment, particularly under hypoxic (low oxygen) conditions, plays a crucial role in cancer progression and resistance to therapy. nih.gov Hypoxia induces malignant phenotypes in cancer cells, partly through the stabilization of transcription factors like Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α, in turn, promotes the expression of various genes, including Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

Research has shown that this compound (A7G) can impede the malignant phenotypes induced by hypoxia in cervical cancer cells. nih.gov In a hypoxic environment, A7G was found to suppress cell proliferation, invasion, migration, and cancer stemness. nih.gov While the aglycone apigenin is known to directly inhibit HIF-1α and VEGF expression, the specific mechanisms for this compound's action in the hypoxic setting are still being elucidated. The compound's ability to counteract hypoxia-induced malignancy suggests an interaction with these key signaling pathways. nih.govnih.govnih.gov The anticancer effects of A7G in hypoxic HeLa cells were found to be dependent on the p16 protein, indicating a complex interplay of molecular pathways. nih.gov

Table 2: Effects of this compound on Hypoxia-Induced Malignant Phenotypes

Cell LineConditionEffect of this compound
HeLa (Cervical Cancer)HypoxiaSuppressed cell proliferation, migration, invasion, and stemness. nih.gov
HeLa (Cervical Cancer)HypoxiaEnhanced sensitivity to chemotherapeutic agents. nih.gov

Synergistic Research and Combination Approaches

Enhancement of Anti-tumor Activities with Other Compounds

The therapeutic potential of Apigenin-7-O-glucoside is significantly amplified when used in conjunction with conventional chemotherapeutic drugs and other natural flavonoids. This synergy manifests as a heightened anti-tumor response, allowing for potentially more effective and less toxic cancer treatment strategies.

While direct studies on this compound are still emerging, research on its aglycone, apigenin (B1666066), provides a strong basis for its chemosensitizing potential. Apigenin has been shown to enhance the cytotoxic effects of a variety of chemotherapeutic agents across different cancer cell lines. For instance, in ovarian cancer cells, apigenin has been found to counteract cisplatin-induced chemoresistance by downregulating the anti-apoptotic protein Mcl-1, thereby promoting apoptosis and cell cycle arrest nih.gov. The combination of apigenin and cisplatin (B142131) has been observed to have a significantly greater inhibitory effect on cell proliferation than either agent alone nih.gov. Furthermore, apigenin enhances the cytotoxic effect of cisplatin in a p53-dependent manner, increasing DNA damage and apoptosis in tumor cells nih.gov.

The synergistic effects of apigenin are not limited to platinum-based drugs. In combination with doxorubicin, apigenin has been shown to augment its toxicity in breast cancer cells mdpi.commdpi.com. This combination can lead to a significant reduction in cell viability, with some studies suggesting the interaction may occur at the level of ATP-binding cassette (ABC) transporter proteins mdpi.com. With paclitaxel (B517696), apigenin demonstrates a synergistic pro-apoptotic effect in various cancer cell lines, including cervical cancer plos.orgfoodforbreastcancer.comnih.gov.

A pivotal study directly investigating this compound demonstrated its ability to enhance the sensitivity of cervical cancer (HeLa) cells to both oxaliplatin (B1677828) and paclitaxel under hypoxic conditions, which are typically associated with chemoresistance nih.gov. This suggests that this compound could be particularly valuable in treating solid tumors with hypoxic microenvironments.

The following table summarizes key findings on the synergistic effects of apigenin with various chemotherapeutic agents.

Cancer TypeChemotherapeutic AgentObserved Synergistic EffectReference
Ovarian CancerCisplatinOvercomes chemoresistance, enhances apoptosis nih.gov
Lung CancerCisplatinEnhances cytotoxicity in a p53-dependent manner nih.gov
Breast CancerDoxorubicinAugments toxicity and reduces cell viability mdpi.commdpi.com
Cervical CancerPaclitaxelIncreases apoptosis plos.orgfoodforbreastcancer.comnih.gov
Breast Cancer5-FluorouracilLimits cell growth and induces apoptosis mdpi.com
Cervical CancerOxaliplatin, PaclitaxelStrengthens sensitivity under hypoxic conditions (as this compound) nih.gov

The synergistic potential of this compound extends to combinations with other flavonoids. Studies involving its aglycone, apigenin, have shown promising results. For example, the combination of apigenin and naringenin (B18129) has demonstrated synergistic antiproliferative effects in non-small cell lung cancer (NSCLC) cells nih.govbohrium.comdntb.gov.ua. This combination was found to induce significant cytotoxicity and arrest the cell cycle at the G2/M phase bohrium.com.

Similarly, apigenin, in combination with quercetin, has been shown to inhibit melanoma growth and its metastatic potential chiro.orgresearchgate.net. This flavonoid combination was more effective at reducing lung colonization of melanoma cells than the conventional drug tamoxifen (B1202) chiro.org. These findings suggest that combining flavonoids with similar structures and anti-cancer properties can lead to a more potent therapeutic effect.

Flavonoid CombinationCancer TypeObserved Synergistic EffectReference
Apigenin and NaringeninNon-small cell lung cancerSynergistic antiproliferative effects, cell cycle arrest nih.govbohrium.comdntb.gov.ua
Apigenin and QuercetinMelanomaInhibition of tumor growth and metastatic potential chiro.orgresearchgate.net

Mechanistic Insights into Synergistic Interactions

The synergistic effects of this compound and its aglycone, apigenin, in combination therapies are rooted in their multi-targeted molecular mechanisms. These mechanisms often involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Research on this compound has shown that it can induce apoptosis in cervical cancer cells through the PTEN/PI3K/AKT pathway nih.gov. It promotes the release of cytochrome c by regulating Bcl-2 family proteins and subsequently activates caspases 9 and 3. Furthermore, this compound treatment can lead to G0/G1 phase arrest and an increase in intracellular reactive oxygen species (ROS) production nih.gov.

Studies on apigenin provide a broader understanding of the potential synergistic mechanisms. When combined with paclitaxel, apigenin sensitizes cancer cells to apoptosis by suppressing superoxide (B77818) dismutase (SOD) activity, which leads to the accumulation of ROS and cleavage of caspase-2 plos.orgnih.gov. This pro-oxidant activity is a key contributor to its synergistic pro-apoptotic effects.

In combination with cisplatin, apigenin enhances p53 accumulation and phosphorylation through the activation of the mitogen-activated protein kinase (MAPK) pathway, leading to increased apoptosis nih.gov. Apigenin can also inhibit the NF-κB, ERK, and AKT signaling pathways, which are crucial for cancer cell survival and proliferation mdpi.comnih.gov.

Furthermore, apigenin has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines by inhibiting the activity of the p34(cdc2) kinase and reducing the accumulation of p34(cdc2) and cyclin B1 proteins nih.gov. This ability to halt the cell cycle at critical checkpoints can render cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents.

The following table outlines the key mechanistic insights into the synergistic interactions of apigenin and this compound.

CompoundCombinationMechanism of SynergyReference
This compoundStand-aloneInduction of apoptosis via PTEN/PI3K/AKT pathway, increased ROS nih.gov
ApigeninPaclitaxelSuppression of SOD activity, ROS accumulation, caspase-2 cleavage plos.orgnih.gov
ApigeninCisplatinp53 accumulation via MAPK pathway activation nih.gov
ApigeninVarious chemotherapeuticsInhibition of NF-κB, ERK, and AKT signaling pathways mdpi.comnih.gov
ApigeninStand-aloneInduction of G2/M cell cycle arrest nih.gov

Analytical and Methodological Advancements in Apigenin 7 O Glucoside Research

Extraction and Purification Methodologies

The isolation of Apigenin-7-O-glucoside in high purity is a critical first step for any pharmacological or chemical investigation. Methodologies have evolved to enhance yield, improve purity, and reduce environmental impact.

This compound is distributed across various plant species. Research has focused on optimizing its extraction from several key botanical sources:

Matricaria recutita L. (Chamomile) : Dried chamomile flowers are a well-known abundant source of this compound. ijhsr.org Quantitative analysis using validated HPLC-UV methods has shown that the content in dry material can range from 210 to 1110 mg per 100 g. researchgate.net

Petroselinum crispum (Parsley) : Parsley is a significant source of apigenin (B1666066) and its glycosides. ijhsr.orgeujournal.orgnih.gov High-purity this compound has been successfully isolated from the butanol fraction of the aerial parts of Petroselinum crispum. doaj.orgresearchgate.net

Apium graveolens (Celery) : Celery contains several bioactive flavonoids, including this compound. jmp.irundip.ac.id Studies have detailed its successful isolation and purification from celery extracts. doaj.orgresearchgate.net

Chrysanthemum morifolium : This plant is a notable source for extracting this compound. mdpi.com Optimized extraction protocols have been developed specifically for this species, yielding significant quantities of the compound. mdpi.comnih.gov One study achieved a content of up to 16.04 mg/g from C. morifolium 'Huangju' flowers under optimized conditions. mdpi.comnih.govcornell.edu

A combination of modern and classic techniques is employed to effectively isolate and purify this compound.

Ultrasound-Assisted Extraction (UAE) : UAE is recognized as a green and effective method for extracting this compound from plant materials. mdpi.comnih.gov This technique utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. The process is often optimized for several parameters to maximize yield. For instance, an optimized UAE protocol for Chrysanthemum morifolium was established with a solid/liquid ratio of 1:20, an extraction time of 35 minutes, a temperature of 50°C, and an ultrasound power of 350 W. mdpi.comnih.govcornell.edu This method is considered superior to some conventional techniques due to its efficiency and reduced energy consumption. nih.gov

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of this compound from Chrysanthemum morifolium

Parameter Optimized Value
Solid/Liquid Ratio 1:20 g/mL
Extraction Time 35 minutes
Temperature 50 °C
Ultrasound Power 350 W
Resulting Yield 16.04 mg/g

Data sourced from studies on Chrysanthemum morifolium 'Huangju'. mdpi.comnih.gov

Column Chromatography : Following initial extraction, column chromatography is a fundamental step for purification. Various stationary phases are used, including Sephadex LH-20, polyamide resin, and silica gel. jmp.irnih.gov For example, this compound has been separated from the butanol fraction of Apium graveolens using a Sephadex LH-20 column with 80% methanol as the mobile phase. jmp.ir This technique effectively separates the target compound from other co-extracted phytochemicals based on differences in polarity and size. jmp.irnih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For achieving high levels of purity, preparative HPLC is often the final step. mdpi.comnih.gov This method is highly suitable for purifying this compound from crude extracts. mdpi.com It has been used to obtain the compound with a purity of 98% from extracts of Elsholtzia splendens. nih.gov The process involves scaling up analytical HPLC methods, using larger columns and higher flow rates to isolate substantial quantities of the pure compound. mdpi.comnih.gov

Quantification and Identification Techniques

Accurate and reliable analytical techniques are essential for the structural elucidation and quantification of this compound.

HPLC coupled with an ultraviolet-visible (UV-Vis) detector is a standard method for the quantification and standardization of this compound in plant extracts and finished products. doaj.orgjmp.ir The compound exhibits characteristic UV absorbance, which allows for its detection and quantification. nih.gov In typical analyses, a C18 column is used for separation. researchgate.netnih.gov The retention time of the compound under specific chromatographic conditions, compared with a reference standard, is used for identification. For example, in one system, standard this compound showed a peak at a retention time of 10.34 minutes. jmp.ir

For unambiguous identification and structural confirmation, mass spectrometry coupled with liquid chromatography is employed. Techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) provide high-resolution mass data and fragmentation patterns. mdpi.com The molecular formula of this compound is C₂₁H₂₀O₁₀. nih.govmdpi.com Mass spectrometry analysis typically identifies the molecular ion and characteristic fragment ions. mdpi.comnih.gov The loss of the glucose moiety (162 Da) is a key fragmentation event, resulting in an ion corresponding to the apigenin aglycone. mdpi.com

Table 2: Mass Spectrometry Data for this compound Identification

Technique Ionization Mode Observed m/z Ion Description
Q-TOF/MS Negative [M-H]⁻ 431.0991 Molecular Ion
Q-TOF/MS Negative [M-H]⁻ 269.0446 Fragment Ion (Apigenin aglycone)
ESI-MS Positive [M+H]⁺ 433.2 Molecular Ion
ESI-MS Negative [M-H]⁻ 431.1 Molecular Ion

Data sourced from multiple studies. mdpi.comnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules, including this compound. jmp.ir Both ¹H-NMR and ¹³C-NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. nih.govmdpi.com The signals in the ¹H-NMR spectrum confirm the presence of the apigenin skeleton and the glucose unit. mdpi.com Similarly, the ¹³C-NMR spectrum shows 21 distinct carbon signals, corresponding to the 15 carbons of the apigenin aglycone and the 6 carbons of the glucose moiety. nih.govmdpi.com

Table 3: ¹H-NMR and ¹³C-NMR Spectral Data for this compound (in DMSO-d₆)

Position ¹³C-NMR (δ ppm) ¹H-NMR (δ ppm, J in Hz)
Aglycone
2 164.5
3 104.4 6.94 (s)
4 182.7
5 163.2
6 95.6 6.44 (d, J=2.2)
7 163.7
8 95.5 6.84 (d, J=2.2)
9 157.7
10 104.4
1' 123.4
2', 6' 121.7 8.04 (d, J=8.8)
3', 5' 116.5 7.11 (d, J=8.8)
4' 161.6
Glucoside
1'' 100.3 5.06 (d, J=7.4)
2'' 73.5 3.16-3.75 (m)
3'' 77.6 3.16-3.75 (m)
4'' 69.9 3.16-3.75 (m)
5'' 76.9 3.16-3.75 (m)
6'' 63.5 3.16-3.75 (m)

Data compiled from published literature. nih.govmdpi.com

Table of Mentioned Compounds

Compound Name
Apigenin
This compound
Baicalin
Luteolin

In Vitro Experimental Models

In vitro models are fundamental in dissecting the molecular mechanisms of this compound. These experimental systems, ranging from cell lines to isolated enzymes, offer controlled environments to study its specific biological effects.

Cell line studies have been instrumental in evaluating the cytotoxic and antiproliferative properties of this compound.

Cancer Cell Lines : The compound has demonstrated significant activity against various cancer cell lines. In human cervical cancer (HeLa) cells, this compound has been shown to suppress cell proliferation and induce apoptosis. nih.gov Under hypoxic conditions, which typically enhance the malignant characteristics of cervical cancer, the compound effectively hindered cell proliferation, migration, invasion, and cancer stemness, while also increasing sensitivity to chemotherapeutic agents like oxaliplatin (B1677828) and paclitaxel (B517696). nih.gov Studies on HCT116 colon cancer cells revealed that this compound was more effective than its aglycone, apigenin, in reducing cell viability and inducing cell death. nih.gov It prompted chromatin condensation and the formation of apoptotic bodies at lower concentrations than apigenin. nih.gov The IC50 value for this compound in HCT116 cells was determined to be 15 µM, which was four times more potent than apigenin (IC50 of 62 µM). nih.gov

Fibroblast Cells : The cytotoxic effects of this compound have also been assessed on non-cancerous cell lines, such as human fibroblast cells (CCD-1079Sk), to evaluate its selectivity and potential impact on normal tissue. istanbul.edu.tr

Melanoma Cells : Research on B16F10 mouse melanoma cells has shown that this compound possesses significant anti-proliferative activity. medchemexpress.comnih.gov It influences the cell cycle by causing an increase in the proportion of cells in the subG0/G1, S, and G2/M phases, coupled with a significant decrease in the G0/G1 phase. medchemexpress.comnih.govjmp.ir Interestingly, it was also found to enhance melanogenesis and tyrosinase activity in these cells, suggesting its potential use as a natural tanning agent. nih.gov Its effects were also evaluated on the SK-MEL-28 human melanoma cell line. istanbul.edu.tr

Cell LineCell TypeObserved Effects of this compoundKey Findings
HeLaHuman Cervical CancerSuppressed proliferation, migration, invasion; induced apoptosis. nih.govImpeded hypoxia-induced malignant phenotypes. nih.gov
HCT116Human Colon CancerReduced cell viability, induced apoptosis. nih.govDemonstrated 4-fold stronger cytotoxicity than apigenin (IC50: 15 µM). nih.gov
B16F10Mouse MelanomaInhibited proliferation, altered cell cycle. medchemexpress.comnih.govEnhanced melanogenesis and tyrosinase activity. nih.gov
SK-MEL-28Human MelanomaEvaluated for cell viability and apoptotic effects. istanbul.edu.trData contributes to understanding its effect on human melanoma. istanbul.edu.tr
CCD-1079SkHuman FibroblastEvaluated for cell viability and apoptotic effects. istanbul.edu.trUsed as a non-cancerous control cell line. istanbul.edu.tr

To pinpoint specific molecular targets, researchers utilize isolated enzyme assays. These experiments have revealed that this compound can modulate the activity of several key enzymes.

HMG-CoA Reductase : In studies related to hyperlipidemia, this compound was found to inhibit HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. xisdxjxsu.asiaresearchgate.net This inhibition is a key mechanism behind its lipid-lowering effects. xisdxjxsu.asia

Tyrosinase : Assays have shown that this compound can enhance the activity of tyrosinase in B16F10 melanoma cells. nih.gov Conversely, other studies have reported weak inhibitory effects on tyrosinase, indicating that its action may be cell-type or condition-dependent. mdpi.comresearchgate.net

Cholinesterases : The compound exhibited weak inhibition of butyrylcholinesterase. mdpi.comresearchgate.net Its effect on acetylcholinesterase was less significant compared to other related flavonoids like luteolin-7-O-glucoside. mdpi.com

Candida CYP51 : In antifungal research, this compound showed no binding affinity for the Candida albicans CYP51 protein, suggesting its antifungal mechanism does not involve the inhibition of this specific enzyme. nih.gov

EnzymeBiological FunctionEffect of this compoundAssociated Research Area
HMG-CoA ReductaseCholesterol BiosynthesisInhibition xisdxjxsu.asiaresearchgate.netHyperlipidemia xisdxjxsu.asia
TyrosinaseMelanin (B1238610) SynthesisEnhanced activity in B16F10 cells nih.gov / Weak inhibition mdpi.comresearchgate.netMelanogenesis, Skin Pigmentation nih.gov
AcetylcholinesteraseNeurotransmitter BreakdownWeak Inhibition mdpi.comresearchgate.netNeurodegenerative Disease
ButyrylcholinesteraseNeurotransmitter BreakdownWeak Inhibition mdpi.comresearchgate.netNeurodegenerative Disease
Candida CYP51Fungal Sterol SynthesisNo binding affinity nih.govAntifungal Activity nih.gov

Biofilm formation is a critical factor in microbial pathogenesis. This compound has been shown to have potent anti-biofilm activity against clinically relevant bacteria.

Inhibition of Pathogenic Biofilms : Studies using crystal violet staining and atomic force microscopy have demonstrated that this compound effectively inhibits biofilm formation by Staphylococcus aureus and Escherichia coli. nih.govnih.govresearchgate.net The minimum biofilm inhibitory concentration (MBIC) was 0.20 mg/mL for S. aureus and 0.10 mg/mL for E. coli. nih.govnih.gov At half its minimum inhibitory concentration (1/2 MIC), the compound inhibited biofilm formation by 88.9% in S. aureus and 83.2% in E. coli. nih.govnih.gov The mechanism involves the inhibition of exopolysaccharide (EPS) production, quorum sensing (QS), and cell surface hydrophobicity. nih.govresearchgate.net

Promotion of Beneficial Biofilms : In contrast, other research has shown that this compound can induce biofilm formation in soil diazotrophic bacteria, such as Gluconacetobacter diazotrophicus. researchgate.net This effect is beneficial for biological nitrogen fixation, as it involves the induced expression of the gumD gene, which is essential for EPS production. researchgate.net

In Vivo Animal Models

Following promising in vitro results, in vivo animal models are employed to assess the physiological effects of this compound in a complex biological system.

The anti-inflammatory properties of this compound have been validated in rodent models. In one study, skin inflammation was induced in rats by intradermal injections of various reactive oxygen species generators. nih.gov The subsequent application of liposomal this compound dose-dependently inhibited inflammation caused by xanthine-oxidase (a superoxide (B77818) anion radical generator) and cumene hydroperoxide (a peroxyl radical generator). nih.gov This effect aligns with its known in vitro antioxidant and radical-scavenging properties. nih.gov However, it did not significantly inhibit inflammation induced by glucose-oxidase (a hydrogen peroxide generator). nih.gov

The efficacy of this compound in managing hyperlipidemia has been demonstrated in rat models. xisdxjxsu.asiaresearchgate.net In rats with hyperlipidemia induced by a high-fat diet (HFD) or tyloxapol, oral administration of the compound for 10 to 28 days led to significant reductions in total cholesterol, LDL, VLDL, and triglycerides. xisdxjxsu.asiaresearchgate.net Concurrently, it increased beneficial HDL cholesterol levels and reduced the atherogenic index and total body weight. xisdxjxsu.asiaresearchgate.net Histopathological analysis showed that this compound reversed vascular damage to the aortic intima, media, and adventitia. xisdxjxsu.asia It also improved endothelial function, as shown by significant vasorelaxation in aortic rings from treated hyperlipidemic rats. xisdxjxsu.asiaresearchgate.net

Acute Lung Injury Models in Mice

This compound, also known as Apigenin-7-glycoside (AP7Glu), has been investigated for its potential therapeutic effects in acute lung injury (ALI) using mouse models. In studies utilizing lipopolysaccharide (LPS) to induce ALI in mice, AP7Glu has demonstrated significant anti-inflammatory and protective effects. nih.govnih.gov

Research has shown that AP7Glu can prevent LPS-induced ALI by downregulating the expression of oxidative enzymes and inhibiting protein activation through the suppression of mitogen-activated protein kinase (MAPK) phosphorylation. nih.govnih.gov Following LPS stimulation, mouse models typically exhibit pulmonary pathological changes, increased myeloperoxidase (MPO) activity, and elevated total polymorphonuclear leukocytes (PMN) and cytokines in the bronchoalveolar lavage fluid (BALF). nih.gov Treatment with AP7Glu has been observed to significantly inhibit these LPS-enhanced inflammatory activities in the lungs. nih.gov

The mechanism of action involves the inhibition of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOs) and cyclooxygenase-2 (COX-2). nih.govnih.gov Western blot analysis of lung tissue from LPS-induced ALI mice revealed that the levels of iNOs and COX-2 proteins were significantly decreased in the group treated with AP7Glu compared to the LPS-only group. nih.gov This anti-inflammatory effect is mediated through the MAPK and inhibitor NF-κB (IκB) pathways. nih.gov

Animal models of ALI are crucial for studying the underlying mechanisms of the condition and for evaluating potential therapeutic interventions. biocytogen.comphysiology.org These models can be induced by various agents, including LPS, to mimic the pathological changes seen in human ALI, such as pulmonary edema, inflammatory cell infiltration, and impaired gas exchange. biocytogen.com The use of genetically modified mice, in particular, has been extensive in studying inflammatory processes in the lungs. physiology.org

Table 1: Effects of this compound on Inflammatory Markers in LPS-Induced Acute Lung Injury in Mice

MarkerEffect of LPSEffect of this compound + LPS
iNOs Protein Level IncreasedSignificantly Decreased nih.gov
COX-2 Protein Level IncreasedSignificantly Decreased nih.gov
MPO Activity IncreasedInhibited nih.gov
PMN Cells in BALF IncreasedInhibited nih.gov
Pulmonary Pathology Affected/ChangedInhibited nih.gov

Myocardial Ischaemia/Reperfusion Injury Models in Rats

The cardioprotective effects of apigenin derivatives have been explored in rat models of myocardial ischaemia/reperfusion (MI/RI) injury. One such derivative, apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside (APG), has shown significant potential in mitigating the damage caused by MI/RI. tandfonline.comnih.govsemanticscholar.org

In an experimental model where rats were subjected to 30 minutes of myocardial ischaemia followed by 3 hours of reperfusion, treatment with APG resulted in a significant reduction in infarct size. tandfonline.comsemanticscholar.org Furthermore, it improved morphological scores and decreased the serum levels of myocardial injury enzymes such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH). tandfonline.comsemanticscholar.org The protective mechanism of APG is linked to the regulation of the inflammatory response, specifically by suppressing the translocation of NF-κB. tandfonline.comsemanticscholar.org This leads to a reduction in pro-inflammatory cytokines like TNF-α and IL-6, as well as decreased MPO activity. tandfonline.comsemanticscholar.org

Another study highlighted that apigenin can alleviate myocardial reperfusion injury by downregulating miR-15b, which in turn increases the expression of JAK2 and the activity of the JAK2-STAT3 pathway. nih.gov This activation leads to reduced myocardial apoptosis and production of reactive oxygen species (ROS). nih.gov Apigenin treatment has been shown to decrease malondialdehyde (MDA) content and caspase-3 activity while increasing the activities of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD). nih.govmdpi.com

Studies have also indicated that the cardioprotective action of APG during MI/RI injury involves the modulation of endoplasmic reticulum stress (ERS) and the activation of the AMPK signaling pathway. nih.gov Pretreatment with APG was found to significantly improve cardiac function and suppress ERS. nih.gov

Table 2: Cardioprotective Effects of Apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside in a Rat Model of Myocardial Ischaemia/Reperfusion Injury

ParameterMI/RI GroupAPG Treated MI/RI Group
Infarct Size Significantly Increased16.2% (Significantly Reduced) tandfonline.com
CK-MB (ng/mL) Significantly Increased26.2 (Significantly Reduced) tandfonline.com
LDH (U/L) Significantly Increased688 (Significantly Reduced) tandfonline.com
TNF-α (pg/mL) Significantly Increased31.5 (Significantly Reduced) tandfonline.com
IL-6 (pg/mL) Significantly Increased163.8 (Significantly Reduced) tandfonline.com
MPO Activity (U/mg) Significantly Increased2.75 (Significantly Reduced) tandfonline.com

Neurodegenerative Disease Models

Apigenin and its glycosides have been identified as having neuroprotective potential in various models of neurodegenerative diseases. Apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside (APG), a glycoside subtype of apigenin, has demonstrated a neuroprotective effect against experimental ischemic stroke. nih.gov This effect has been observed in in vitro models using oxygen and glucose deprivation and reperfusion (OGD-R) in PC12 cell lines, as well as in in vivo models of bilateral common carotid artery occlusion (BCCAO) in mice and middle cerebral artery occlusion (MCAO) in rats. nih.gov The underlying mechanism for this neuroprotection is attributed to its antioxidant activity, which is mediated by the up-regulation of Mn-SOD through a STAT3 phosphorylation-dependent mechanism. nih.gov

In the context of Alzheimer's disease, apigenin has been shown to decrease Caspase-3/7 activity in SH-SY5Y neuronal cells, thereby preventing apoptosis. nih.gov Apigenin is considered an important neuroimmunomodulatory agent for treating neurodegenerative conditions due to its neuroprotective and anti-inflammatory effects. nih.govresearchgate.net In models of Parkinson's disease, another neurodegenerative disorder characterized by the loss of dopaminergic neurons, apigenin administration has been shown to attenuate histopathological changes in brain tissue. tandfonline.com It also reverses the changes in the expression and concentrations of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. tandfonline.com

The therapeutic potential of apigenin in neurodegenerative diseases is linked to its ability to modulate various signaling pathways, including the ERK/CREB/BDNF pathway, and to inhibit the production of pro-inflammatory cytokines, thereby attenuating oxidative neuronal damage. researchgate.net

Molecular Docking and Computational Studies

Molecular docking and computational studies have been instrumental in elucidating the potential mechanisms of action of this compound and its derivatives at a molecular level. These studies have provided insights into their interactions with various protein targets implicated in different diseases.

In the realm of neurodegenerative diseases, particularly Alzheimer's disease, molecular docking studies have investigated the potential of Apigenin-7-glucoside (A7G) as a multi-targeted agent. ijpbp.comdergipark.org.tr These studies have shown that A7G exhibits a high binding affinity for key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ijpbp.comdergipark.org.tr For instance, the binding affinities of A7G to AChE and BChE were found to be -9.42 and -9.60 kcal/mol, respectively. ijpbp.com These values are significantly stronger than that of the known drug rivastigmine. ijpbp.comdergipark.org.tr A7G also showed moderately strong affinities towards amyloid precursor protein (APP) and the 42-residue beta-amyloid peptide (Aβ). ijpbp.comdergipark.org.tr

Molecular docking has also been employed to understand the anticancer activities of apigenin and its glycosides. ijpsjournal.comnih.gov For example, a study on cervical cancer cells revealed a potential interaction between A7G and anion exchanger 1 (AE1), suggesting a mechanism by which A7G could enhance the activation of the p16 protein. nih.gov

Furthermore, in the context of diabetes, molecular docking studies have explored the interaction of this compound with alpha-glucosidase. researchgate.net These studies have detailed the specific hydrogen bonds and hydrophobic interactions between the compound and the active site residues of the enzyme, providing a molecular basis for its potential inhibitory activity. researchgate.net

Table 3: Binding Affinities of this compound to Alzheimer's Disease-Related Protein Targets

Protein TargetBinding Affinity (kcal/mol)
Acetylcholinesterase (AChE) -9.42 ijpbp.com
Butyrylcholinesterase (BChE) -9.60 ijpbp.com
Amyloid Precursor Protein (APP) -6.10 ijpbp.com
Beta-amyloid peptide (Aβ) -6.0 ijpbp.com

Research Gaps and Future Perspectives in Apigenin 7 O Glucoside Studies

Elucidation of Comprehensive Mechanisms of Action

Current research has identified several signaling pathways modulated by Apigenin-7-O-glucoside. For instance, in cancer cell models, its pro-apoptotic effects have been linked to the PTEN/PI3K/AKT pathway, which is critical for regulating cell growth and survival. nih.govnih.gov Studies on cervical cancer cells have shown that this compound can induce apoptosis by causing cell cycle arrest, reducing mitochondrial membrane potential, and activating caspases. nih.gov Furthermore, its anti-inflammatory properties are attributed to the modulation of the MAPK and NF-κB signaling pathways. mdpi.com The compound is also known to be a scavenger of reactive oxygen species (ROS), contributing to its antioxidant effects. medchemexpress.com In preclinical models of cervical cancer, it has been shown to impede malignant phenotypes induced by hypoxia. nih.gov

Despite these findings, a holistic view of its molecular interactions is missing. The direct protein targets with which this compound binds to initiate these signaling cascades are largely unknown. Future research should aim to move beyond the study of individual pathways and instead map the comprehensive network of interactions. Identifying the primary molecular targets and understanding the crosstalk between the various signaling pathways it influences will provide a more complete picture of its mechanism of action.

Research FindingCellular/Molecular EffectInvestigated Model
Promotion of ApoptosisModulation of PTEN/PI3K/AKT pathway, caspase activationHuman Cervical Cancer (HeLa) Cells
CytotoxicityInduction of apoptosis and chromatin condensationHuman Colon Cancer (HCT116) Cells
Anti-inflammatory ActivityInhibition of MAPK and NF-κB pathwaysIn vitro models
Antifungal ActionDisruption of plasma membrane integrity, ROS reductionCandida spp. isolates
Antioxidant EffectScavenging of Reactive Oxygen Species (ROS)In vitro assays

Investigation of Glycosylation's Influence on Bioactivity and Pharmacokinetics (Comparative Studies)

The addition of a glucose molecule at the 7-hydroxy position distinguishes this compound from its aglycone, apigenin (B1666066). This structural difference, known as glycosylation, significantly impacts the compound's physicochemical properties and biological behavior. Glycosylation generally increases water solubility, which can be advantageous for formulation. nih.govfrontiersin.org However, it also affects bioavailability. The larger, more polar glucoside form is not readily absorbed through the intestinal wall. angelbiology.com Instead, it typically requires hydrolysis by intestinal β-glucosidases or, more significantly, by the gut microbiota to release the absorbable aglycone, apigenin. frontiersin.orgfrontiersin.orgnih.gov This microbial metabolism means that the bioavailability and metabolic profile of this compound can be heavily influenced by an individual's gut microbiome composition. nih.govresearchgate.net

Some studies suggest that this compound exhibits more potent bioactivity than apigenin in specific assays, such as in antifungal and certain cytotoxic tests. nih.govnorthwestern.edu Conversely, other reports indicate the aglycone form possesses stronger antioxidant activity. researchgate.net These discrepancies highlight a significant research gap. There is a pressing need for systematic, direct comparative studies of this compound and apigenin under identical experimental conditions. Such studies would help to precisely delineate how the 7-O-glucoside moiety influences specific biological activities and to quantify the differences in their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion.

CompoundPropertyImplication
This compound Higher water solubilityPotentially easier to formulate in aqueous solutions.
Requires hydrolysis for absorptionBioavailability is dependent on intestinal enzymes and gut microbiota. frontiersin.orgnih.gov
Potentially higher potency in some assaysMay have different or stronger effects on certain biological targets compared to apigenin. nih.gov
Apigenin (Aglycone) More lipophilic (fat-soluble)Can be absorbed directly through the intestinal wall. angelbiology.com
Lower water solubilityPoses challenges for formulation and bioavailability. frontiersin.org
Potentially higher antioxidant activityThe free hydroxyl groups may contribute to greater radical scavenging capacity. researchgate.net

Exploration of Novel Therapeutic Applications in Preclinical Models

The known anti-inflammatory, antioxidant, and anti-proliferative activities of this compound have led to its investigation in several disease models. Preclinical studies have demonstrated its potential in oncology, particularly for cervical and colon cancers, as well as in models of inflammation and fungal infections. nih.govnih.govnih.gov Anxiolytic effects have also been reported in animal studies. caymanchem.com

However, the therapeutic potential of this compound is likely broader than what has been explored to date. A significant opportunity exists to investigate its efficacy in other preclinical models where its established mechanisms of action could be beneficial. For example, its ability to inhibit ferroptosis—a form of regulated cell death dependent on iron—suggests novel applications in conditions like intestinal ischemia-reperfusion injury. nih.gov Its reported anti-HIV and anti-diabetic potential also warrants further in-depth investigation. targetmol.com Future research should focus on screening this compound in a wider array of disease models, including those for neurodegenerative, metabolic, and autoimmune disorders, to uncover new potential therapeutic uses.

Development of Advanced Delivery Systems for Enhanced Bioavailability in Research Contexts

A major hurdle limiting the preclinical investigation and potential translation of many flavonoids, including this compound, is their poor oral bioavailability. mdpi.comfrontiersin.org This is due to a combination of low aqueous solubility (for the aglycone) and limited absorption (for the glycoside). tandfonline.commdpi.com To overcome these challenges in a research setting, the development of advanced delivery systems is essential.

Various nanotechnology-based platforms have been explored for the aglycone apigenin, including nanoparticles, liposomes, and self-nanoemulsifying drug delivery systems (SNEDDS), which can improve solubility, stability, and absorption. tandfonline.commdpi.comwestminster.ac.uk However, research specifically focused on creating such systems for this compound is less mature. Recently, a multi-site ROS-scavenging nanoparticle was designed to encapsulate the glucoside for targeted delivery in a model of intestinal injury. nih.gov There is a clear need for more research in this area. Future efforts should be directed at designing and evaluating novel delivery systems specifically for this compound. These could be engineered to protect the compound from premature degradation and deliver it to specific sites, such as the colon, where microbial enzymes can efficiently release the active aglycone, thereby enhancing its systemic uptake and efficacy in research models.

Integration of Multi-Omics Approaches in Mechanistic Research

Current knowledge of the biological effects of this compound is largely based on the study of specific genes, proteins, and pathways. While valuable, this approach can miss the broader, systemic impact of the compound on cellular function. A significant research gap exists in the application of high-throughput, "multi-omics" technologies to study this flavonoid.

Future investigations should integrate these powerful approaches to gain a systems-level understanding of its mechanisms.

Transcriptomics: Analyzing changes in messenger RNA and non-coding RNA expression would reveal the complete set of genes regulated by the compound.

Proteomics: This would allow for the identification of direct protein binding partners and provide a global map of changes in protein expression and post-translational modifications, offering a much broader view than the analysis of a single pathway.

Metabolomics: This approach would clarify how this compound alters cellular metabolism and would help to identify its full spectrum of downstream metabolites in biological systems.

By integrating data from these different omics layers, researchers can construct comprehensive models of the compound's biological activity. This will be instrumental in uncovering novel molecular targets, identifying previously unknown mechanisms of action, and discovering new potential therapeutic applications for this compound.

Q & A

Q. What are the standard methods for identifying Apigenin-7-O-glucoside in plant extracts?

this compound is typically identified using UV spectroscopy (purple color under UV light and green under UV/NH₃) and acid hydrolysis to confirm the aglycone (apigenin) and sugar moiety (glucose) . Chromatographic techniques, such as TLC and HPLC, combined with spectral data (e.g., IR, NMR, and mass spectrometry), are critical for structural elucidation . For example, UV spectral data (Table 2 in ) and retention time comparisons with reference standards are used for validation.

Q. How can researchers quantify this compound in complex mixtures?

Quantification often involves HPLC or LC-MS with calibration against reference standards. For instance, preparative HPLC with UV detection at 330 nm was used to isolate and quantify this compound from Chrysanthemum morifolium extracts, achieving a purity of 16.04 mg/g under optimized conditions (solid/liquid ratio 1:20, 50°C, 350 W ultrasound) . Regression analysis of dose-response curves (e.g., IC₅₀ calculations) is employed in cytotoxicity studies .

Advanced Research Questions

Q. How does this compound interact with key cancer targets like AKT/PKB and PI3K?

Molecular docking studies reveal that this compound binds to AKT/PKB via four hydrogen bonds with GLU198, GLU234, ALA230, and GLU278, supported by π-stacking with PHE293 . For PI3K, it exhibits 13-fold higher ligand efficiency (LE3) compared to wortmannin, driven by hydrogen bonding and hydrophobic interactions (Table 2 in ). Docking scores (−118 for AKT/PI3K) and rerank scores (RS/HAC) are critical metrics for evaluating binding affinity .

Q. What in silico approaches predict the biological activity of this compound?

Genetic network analysis and molecular docking are used to predict targets. For example, this compound showed high affinity for SLC2A2 (a glucose transporter), suggesting inhibitory activity via competitive binding with D-glucose . Tools like Molegro Virtual Docker and MolDock algorithms assess hydrogen bonding, stacking interactions, and ligand efficiency parameters (LE1 = docking score/heavy atom count; LE3 = rerank score/heavy atom count) .

Q. How does the glycosylation state affect this compound's bioavailability and metabolism?

Glycosylation reduces intestinal absorption compared to the aglycone (apigenin). In germ-free rats, this compound is hydrolyzed to apigenin by intestinal mucosal enzymes, while human microbiota-associated rats metabolize it into naringenin and phenolic acids (e.g., 3-(4-hydroxyphenyl)propionic acid) via bacterial β-glucosidases . Acidic conditions during extraction also promote partial hydrolysis, altering antioxidant activity .

Data Contradiction Analysis

Q. How to resolve discrepancies in this compound’s efficacy across cancer models?

Variations in anti-proliferative activity may stem from cell line specificity (e.g., HeLa vs. Huh7) and experimental conditions (e.g., dose, exposure time). While this compound showed lower potency than apigenin in HeLa cells , it demonstrated strong AKT/PI3K inhibition in Launaea capitata studies . Methodological differences (e.g., docking algorithms, ligand efficiency metrics) and target selectivity must be standardized for cross-study comparisons .

Methodological Guidance

Q. What parameters optimize the extraction of this compound from plant sources?

Ultrasound-assisted extraction (350 W, 50°C, 35 minutes) with ethanol/water (80:20) maximizes yield . Column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC are recommended for purification, with validation via Q-TOF/MS .

Q. How to analyze binding interactions using molecular docking studies?

Use software like Molegro Virtual Docker to calculate docking scores and rerank scores. Evaluate hydrogen bond networks (e.g., GLU198 in AKT/PKB) and π-stacking interactions (e.g., PHE293) . Normalize scores using ligand efficiency parameters (LE1 and LE3) to account for molecular size .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.